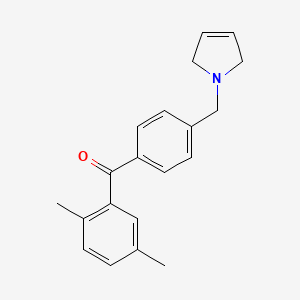

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,5-dimethylphenyl)methanone

Description

Propriétés

IUPAC Name |

[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2,5-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO/c1-15-5-6-16(2)19(13-15)20(22)18-9-7-17(8-10-18)14-21-11-3-4-12-21/h3-10,13H,11-12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTYKPWJRKJSXDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(C=C2)CN3CC=CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643033 | |

| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898764-16-4 | |

| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2,5-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Pyrrolidine Ring Formation and Functionalization

Pyrrolidine rings are commonly formed via cyclization reactions involving amines and appropriate electrophiles. A general procedure for pyrrole derivatives, which are closely related to pyrrolidine, involves copper-catalyzed cyclization under inert atmosphere:

- Substrate mixtures are reacted in anhydrous solvents like DMSO,

- Copper(I) chloride (CuCl) catalyzes the cyclization at elevated temperatures (~80 °C),

- The reaction is conducted under nitrogen to avoid oxidation,

- Work-up involves aqueous extraction and organic solvent purification.

This method could be adapted to synthesize the 2,5-dihydro-1H-pyrrol-1-ylmethyl moiety before its attachment to the aromatic ring.

Attachment of Pyrrolidine to Aromatic Ketone

The key step is the formation of the methanone linkage between the 4-position of the phenyl ring and the pyrrolidine substituent. This can be achieved through:

- Nucleophilic substitution or coupling reactions using activated intermediates such as acid chlorides or esters,

- Use of coupling agents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in the presence of bases such as triethylamine,

- Conducting reactions in dry dichloromethane at controlled temperatures (around 20 °C) for extended periods (e.g., 24 hours) to ensure completion,

- Purification by silica gel chromatography with solvent mixtures like ethyl acetate/methanol.

Cyclization and Acylation Steps

Other reported steps in related syntheses include:

- Cyclization of maleamic acid derivatives in acetic anhydride with sodium acetate at elevated temperatures (120 °C) in sealed tubes,

- Subsequent extraction and purification to yield pyrrolidine or pyrrole intermediates,

- Use of sodium hydrogencarbonate buffers in dimethoxyethane to maintain pH and facilitate coupling reactions,

- Employing reagents such as 1-chloro-1-(dimethylamino)-2-methyl-1-propene for further functionalization at low temperatures (0 °C).

These steps highlight the importance of controlled reaction environments and reagent selection in the preparation process.

Summary Table of Preparation Conditions and Yields

Research Findings and Practical Considerations

- The use of (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) as a coupling reagent is effective for amide bond formation in this context, providing moderate yields (~42%) under mild conditions.

- Copper-catalyzed cyclization under nitrogen atmosphere is a reliable method for constructing the pyrrolidine ring, with yields ranging from 59% to over 90% depending on substrates and conditions.

- High temperature cyclization in acetic anhydride with sodium acetate allows ring closure but may have lower yields and requires careful handling in sealed vessels.

- Buffer systems and mild bases such as sodium hydrogencarbonate facilitate coupling reactions in polar aprotic solvents, improving yields and purity.

- Purification typically involves silica gel column chromatography or reverse phase chromatography, depending on the polarity and stability of intermediates and final products.

Analyse Des Réactions Chimiques

Types of Reactions

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,5-dimethylphenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the methanone group to alcohols.

Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the pyrrole ring[][3].

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Applications De Recherche Scientifique

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Studies have shown that derivatives of pyrrole compounds can inhibit cancer cell proliferation. The presence of the pyrrole ring may enhance its interaction with biological targets involved in cancer progression.

- Antimicrobial Properties : Some studies suggest that compounds with similar structures possess antimicrobial effects against various pathogens. This makes them potential candidates for developing new antibiotics.

- Anti-inflammatory Effects : Certain derivatives have been reported to exhibit anti-inflammatory properties, potentially useful in treating inflammatory diseases.

Pharmaceutical Development

The compound is being explored for its potential as a lead compound in drug development due to its diverse biological activities. Researchers are investigating modifications to enhance efficacy and reduce toxicity.

Material Science

Due to its unique chemical structure, it may be utilized in the synthesis of novel materials, particularly in organic electronics and photonics.

Organic Synthesis

As a versatile building block, this compound can be used in the synthesis of more complex organic molecules, which are important in various chemical industries.

Case Study 1: Anticancer Research

In a study published in Journal of Medicinal Chemistry, derivatives of pyrrole were synthesized and evaluated for their anticancer properties against breast cancer cell lines. The results indicated that modifications similar to those found in (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,5-dimethylphenyl)methanone enhanced cytotoxicity compared to standard treatments .

Case Study 2: Antimicrobial Activity

A recent study published in Pharmaceutical Biology investigated the antimicrobial activity of pyrrole derivatives against Gram-positive and Gram-negative bacteria. The findings demonstrated significant inhibitory effects, suggesting potential applications in developing new antimicrobial agents .

Mécanisme D'action

The mechanism of action of (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,5-dimethylphenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in cellular function and behavior, making it a potential candidate for therapeutic applications .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares structural analogs, focusing on substituents, molecular properties, and available

Key Comparisons:

Structural Variations and Electronic Effects: The 2,5-dimethylphenyl group in the target compound provides electron-donating methyl groups, increasing electron density at the methanone core compared to halogenated analogs (e.g., Cl/Br in ). This may enhance stability against nucleophilic attack but reduce solubility in polar solvents.

Synthetic Accessibility :

- Cyclo-condensation methods (as in ) are likely applicable for synthesizing these compounds. However, halogenated aryl groups (e.g., 3-Br in ) may require harsher conditions or specialized catalysts due to reduced reactivity.

Biological and Pharmacological Relevance: While direct biological data for the target compound is absent, structurally related methanones (e.g., pyrazoline derivatives in ) exhibit activities such as antimicrobial or anti-inflammatory effects. The dihydro-pyrrole moiety may modulate interactions with enzymes or receptors, similar to pyrrolidine-containing drugs .

In contrast, dimethyl-substituted variants (e.g., ) may pose fewer hazards, though specific data is lacking.

Research Findings and Implications

- Structure-Activity Relationships (SAR): The position and nature of substituents significantly influence physicochemical properties.

- Thermodynamic Stability : Methyl groups in the target compound may confer greater thermal stability compared to halogenated analogs, which could degrade under high-temperature conditions (e.g., during storage or reaction processing).

Activité Biologique

Overview

The compound (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,5-dimethylphenyl)methanone is a member of a class of organic compounds that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C18H20N2O

- Molecular Weight : 284.36 g/mol

- CAS Number : 898764-09-5

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. Similar compounds have demonstrated selective inhibitory activity against enzymes such as cyclooxygenase (COX), which plays a critical role in the biosynthesis of prostaglandins involved in inflammation and pain signaling.

Antioxidant Properties

Research indicates that derivatives of this compound exhibit significant antioxidant properties. Molecular docking studies suggest that these compounds can scavenge free radicals, thereby protecting cells from oxidative stress .

Anti-inflammatory Effects

Compounds with similar structures have shown promising anti-inflammatory effects in vitro and in vivo. The inhibition of COX enzymes leads to reduced production of inflammatory mediators, making these compounds potential candidates for treating inflammatory diseases .

Anticancer Activity

Recent studies have explored the anticancer potential of related compounds. For instance, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer and leukemia cells. The mechanism appears to involve induction of apoptosis and disruption of cell cycle progression .

Research Findings and Case Studies

Q & A

Q. What advanced techniques can probe the compound’s solid-state behavior and polymorphic forms?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.